N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide
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Overview
Description
N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H25ClN2O3S2 and its molecular weight is 489.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Compounds structurally related to "N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide" have been synthesized and evaluated for their pharmacological properties. For instance, benzamide derivatives have been explored as selective serotonin 4 receptor agonists with potential implications in gastrointestinal motility, indicating a pathway for the development of novel prokinetic agents with reduced side effects (S. Sonda et al., 2004).
Antiviral Research
Piperidine-4-carboxamide derivatives have been studied for their CCR5 antagonist properties, showing highly potent anti-HIV-1 activity. This includes the modification of these compounds to enhance metabolic stability and inhibitory activity, illustrating the compound's relevance in developing treatments for HIV (S. Imamura et al., 2006).
Enzyme Inhibition
Related chemical entities have been investigated as carbonic anhydrase inhibitors. These studies underline the potential therapeutic applications of sulfonamide and acetazolamide derivatives in treating conditions like glaucoma, edema, and epilepsy (Hasan Turkmen et al., 2005).
Catalysis and Organic Synthesis
Research has also extended into the compound's use as a catalyst in organic reactions, particularly in the enantioselective synthesis of pharmaceuticals. This includes its role in hydrosilylation processes, offering a pathway for synthesizing enantiomerically pure substances, which is crucial for drug development (Zhouyu Wang et al., 2006).
Future Directions
Properties
IUPAC Name |
N,N-dibenzyl-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S2/c25-22-13-14-23(31-22)32(29,30)27-15-7-12-21(18-27)24(28)26(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-6,8-11,13-14,21H,7,12,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGQRUATJMTSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.